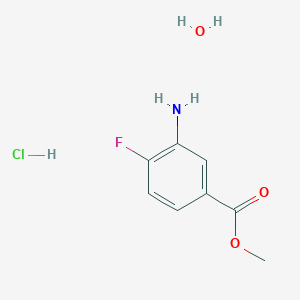

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

CAS No.: 2368828-42-4

Cat. No.: VC11725894

Molecular Formula: C8H11ClFNO3

Molecular Weight: 223.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2368828-42-4 |

|---|---|

| Molecular Formula | C8H11ClFNO3 |

| Molecular Weight | 223.63 g/mol |

| IUPAC Name | methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2 |

| Standard InChI Key | LVTSIDRQQIOLED-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)N.O.Cl |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)F)N.O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate features a benzoic acid derivative esterified with a methyl group. The aromatic ring is substituted with an amino group (-NH₂) at the 3-position and a fluorine atom (-F) at the 4-position, forming a meta-para substitution pattern. The hydrochloride salt and hydrate components enhance its stability and solubility in polar solvents .

Table 1: Key Molecular Descriptors

The compound’s planar aromatic system and polar functional groups facilitate interactions with biological targets, while the fluorine atom introduces electronegativity, influencing binding affinity and metabolic stability .

Synthesis and Production

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Introduce methyl ester |

| Salt Formation | HCl gas, diethyl ether | Generate hydrochloride salt |

| Purification | Recrystallization (H₂O/EtOH) | Isolate hydrate form |

Industrial production would optimize these steps for scalability, potentially employing continuous flow reactors to enhance yield and purity.

Physicochemical Behavior and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to its ionic hydrate structure. Its log P (octanol-water partition coefficient) is estimated to be -0.5, reflecting hydrophilic dominance from the hydrochloride and hydrate moieties .

Thermal Stability

Thermogravimetric analysis (TGA) of similar hydrochloride hydrates reveals dehydration events between 80–120°C, followed by salt decomposition above 200°C. Storage below 25°C in airtight containers is critical to prevent deliquescence and hydrolysis.

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Fume hood for handling |

| Storage | Airtight container, dry, cool |

| Spill Management | Neutralize with sodium bicarbonate |

Analytical Characterization

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume